molecular formula C9H8N2O B11920624 4-Aminoquinolin-8-ol

4-Aminoquinolin-8-ol

Cat. No.: B11920624
M. Wt: 160.17 g/mol
InChI Key: BSAWDWUYBRFYFY-UHFFFAOYSA-N
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Description

4-Aminoquinolin-8-ol, also known as 8-aminoquinoline, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, characterized by an amino group at the 8th position of the quinoline ring. This compound is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 4-Aminoquinolin-8-ol involved the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These were separated by distillation and sublimation. The 8-nitro isomer was then reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Aminoquinolin-8-ol and its derivatives, particularly in antimalarial activity, involves targeting the liver stages of Plasmodium infections. The compound interferes with the mitochondrial function of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but the mitochondria are believed to be the primary site of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Aminoquinolin-8-ol include:

Uniqueness

This compound is unique due to its position-specific amino group, which allows it to form specific derivatives with distinct biological activities. Its ability to act as a bidentate ligand in coordination chemistry also sets it apart from other quinoline derivatives .

Biological Activity

4-Aminoquinolin-8-ol, a member of the 4-aminoquinoline family, has garnered significant attention due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through detailed research findings and case studies.

Overview of this compound

This compound is structurally characterized by an amino group at the 4-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological properties, making it a candidate for various pharmacological applications, including antimalarial and anticancer therapies.

Antimalarial Activity

The antimalarial properties of 4-aminoquinoline derivatives are well-documented. Chloroquine (CQ) is the most notable example, demonstrating high potency against Plasmodium falciparum. Research indicates that modifications to the 4-aminoquinoline nucleus can enhance activity against malaria parasites. For instance, studies have shown that specific substitutions at the 7-position increase binding affinity to hematin, which is crucial for inhibiting parasite growth.

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

CompoundIC50 (nM)Mechanism of Action
Chloroquine382Inhibition of β-hematin formation
Compound 185.6Enhanced binding to heme
Compound 417.3Improved pharmacokinetics

Recent studies have identified new derivatives with significantly lower IC50 values compared to CQ, indicating enhanced efficacy against CQ-resistant strains of Plasmodium falciparum .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown potential as an anticancer agent. Research has indicated that compounds derived from this nucleus can exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Hybrid Compounds

A study conducted on hybrid compounds combining 4-aminoquinoline with other pharmacophores demonstrated promising results in breast cancer models. The hybrids showed increased growth inhibition in cancer cell lines compared to non-cancerous counterparts. Specifically, certain derivatives displayed IC50 values as low as 0.17 µM against melanoma cell lines .

Table 2: Cytotoxicity of Hybrid Compounds

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Hybrid A (4-AQ + Isatin)MDA-MB4680.25High
Hybrid B (4-AQ + Benzothiazole)MDA-MB2310.30Moderate
Hybrid C (4-AQ + Melatonin)A5490.40Moderate

The biological activity of this compound is primarily attributed to its interaction with heme and other biomolecules within the target cells:

  • Inhibition of Heme Polymerization : The compound binds to free heme released during hemoglobin digestion by Plasmodium falciparum, preventing its polymerization into non-toxic forms.
  • Induction of Apoptosis in Cancer Cells : Studies indicate that derivatives can trigger apoptotic pathways in cancer cells, leading to cell death through mechanisms involving oxidative stress and DNA damage .
  • Antiviral Potential : Recent investigations suggest that derivatives may also exhibit antiviral properties by targeting viral proteases essential for replication .

Properties

IUPAC Name

4-aminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWDWUYBRFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901157
Record name NoName_233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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